Benz(a)anthracene, 1,2-dimethyl-
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Overview
Description
Benz(a)anthracene, 1,2-dimethyl- is a polycyclic aromatic hydrocarbon with a structure consisting of four fused benzene rings. This compound is known for its carcinogenic properties and is produced during the incomplete combustion of organic matter . It is commonly found in tobacco smoke and other environmental pollutants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene, 1,2-dimethyl- typically involves Friedel-Crafts reactions, Elbs reaction, aromatic cyclodehydration, and Bradsher-type reactions from diarylmethanes . More recently, metal-catalyzed reactions with alkynes have also been employed .
Industrial Production Methods
Industrial production of Benz(a)anthracene, 1,2-dimethyl- often involves the incomplete combustion of carbon-containing fuels such as coal, oil, and wood . This process leads to the formation of various polycyclic aromatic hydrocarbons, including Benz(a)anthracene, 1,2-dimethyl-.
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene, 1,2-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of quinones.
Reduction: This reaction involves the addition of hydrogen to the compound, reducing it to a less complex structure.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (for halogenation), nitric acid (for nitration), sulfuric acid (for sulfonation), and various catalysts for Friedel-Crafts reactions .
Major Products
The major products formed from these reactions include halogenated derivatives, nitro derivatives, and sulfonated derivatives of Benz(a)anthracene, 1,2-dimethyl-.
Scientific Research Applications
Benz(a)anthracene, 1,2-dimethyl- has several scientific research applications, including:
Mechanism of Action
The mechanism by which Benz(a)anthracene, 1,2-dimethyl- exerts its effects involves its interaction with cellular DNA, leading to mutations and the initiation of carcinogenesis . The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and cause damage . This process is mediated through the interleukin 2/interleukin 2 receptor pathway .
Comparison with Similar Compounds
Similar Compounds
7,12-Dimethylbenz(a)anthracene: Another dimethyl derivative of Benz(a)anthracene, known for its potent carcinogenic properties.
Benzo(a)pyrene: A related polycyclic aromatic hydrocarbon with similar carcinogenic properties.
Uniqueness
Benz(a)anthracene, 1,2-dimethyl- is unique due to its specific methyl substitutions at the 1 and 2 positions, which influence its chemical reactivity and biological activity . This structural uniqueness makes it a valuable compound for studying the effects of specific molecular modifications on the behavior of polycyclic aromatic hydrocarbons.
Properties
CAS No. |
75975-71-2 |
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Molecular Formula |
C20H16 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
1,2-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16/c1-13-7-8-15-9-10-18-11-16-5-3-4-6-17(16)12-19(18)20(15)14(13)2/h3-12H,1-2H3 |
InChI Key |
YQRNVIBATHFHCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=CC3=CC4=CC=CC=C4C=C32)C |
Origin of Product |
United States |
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